

A Comparative Spectroscopic Guide to 5-Bromo-2-methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methoxybenzaldehyde**

Cat. No.: **B189313**

[Get Quote](#)

This guide provides a detailed spectroscopic comparison of **5-Bromo-2-methoxybenzaldehyde** and its structurally related derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates and building blocks in organic synthesis.^[1] The comparative data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented to facilitate compound identification, characterization, and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Bromo-2-methoxybenzaldehyde** and selected derivatives. These compounds share a substituted benzaldehyde core, with variations in the position of the bromo and methoxy groups, or the presence of a hydroxyl group, leading to distinct spectroscopic signatures.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ , ppm) for **5-Bromo-2-methoxybenzaldehyde** and Derivatives

Compound	Aldehyde-H (s)	Ar-H	Methoxy-H (s)	Hydroxyl-H (s)	Solvent
5-Bromo-2-methoxybenzaldehyde	~10.4	~7.0-7.8	~3.9	-	CDCl ₃
5-Bromo-2-hydroxy-3-methoxybenzaldehyde[2]	9.86	7.18 (d, J=2.4 Hz), 7.31 (d, J=2.4 Hz)	3.92	11.00	CDCl ₃
5-Bromo-2,3-dimethoxybenzaldehyde[3]	10.33	7.51 (d, J=2.34 Hz), 7.22 (d, J=2.34 Hz)	3.97, 3.90	-	CDCl ₃
2-Bromo-5-methoxybenzaldehyde	~10.3	~7.0-7.6	~3.8	-	CDCl ₃
5-Bromo-2-hydroxybenzaldehyde	~9.8	~6.9-7.8	-	-11.0	CDCl ₃

Note: Chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) for **5-Bromo-2-methoxybenzaldehyde** and Derivatives

Compound	C=O	Ar-C-O	Ar-C-Br	Ar-C	Methoxy-C	Solvent
5-Bromo-2-methoxybenzaldehyde	~189.0	~161.0	~115.0	128.0, 136.0	~56.0	CDCl ₃
5-Bromo-2-hydroxy-3-methoxybenzaldehyde	195.4	149.3, 150.9	111.1	120.8, 121.3, 126.1	56.3	CDCl ₃
5-Bromo-2,3-dimethoxybenzaldehyde	188.7	154.0, 152.0	117.1	121.9, 121.2, 130.7	62.5, 56.5	CDCl ₃
2-Bromo-5-methoxybenzaldehyde	~191.0	~159.0	~118.0	~114.0, 115.0, 134.0	~55.8	CDCl ₃
5-Bromo-2-hydroxybenzaldehyde	~196.0	~161.0	~114.0	~122.0, 125.0, 139.0	-	CDCl ₃

Note: Some values are approximate and sourced from spectral databases. Specific assignments for all aromatic carbons are not shown for brevity.

IR Absorption Data

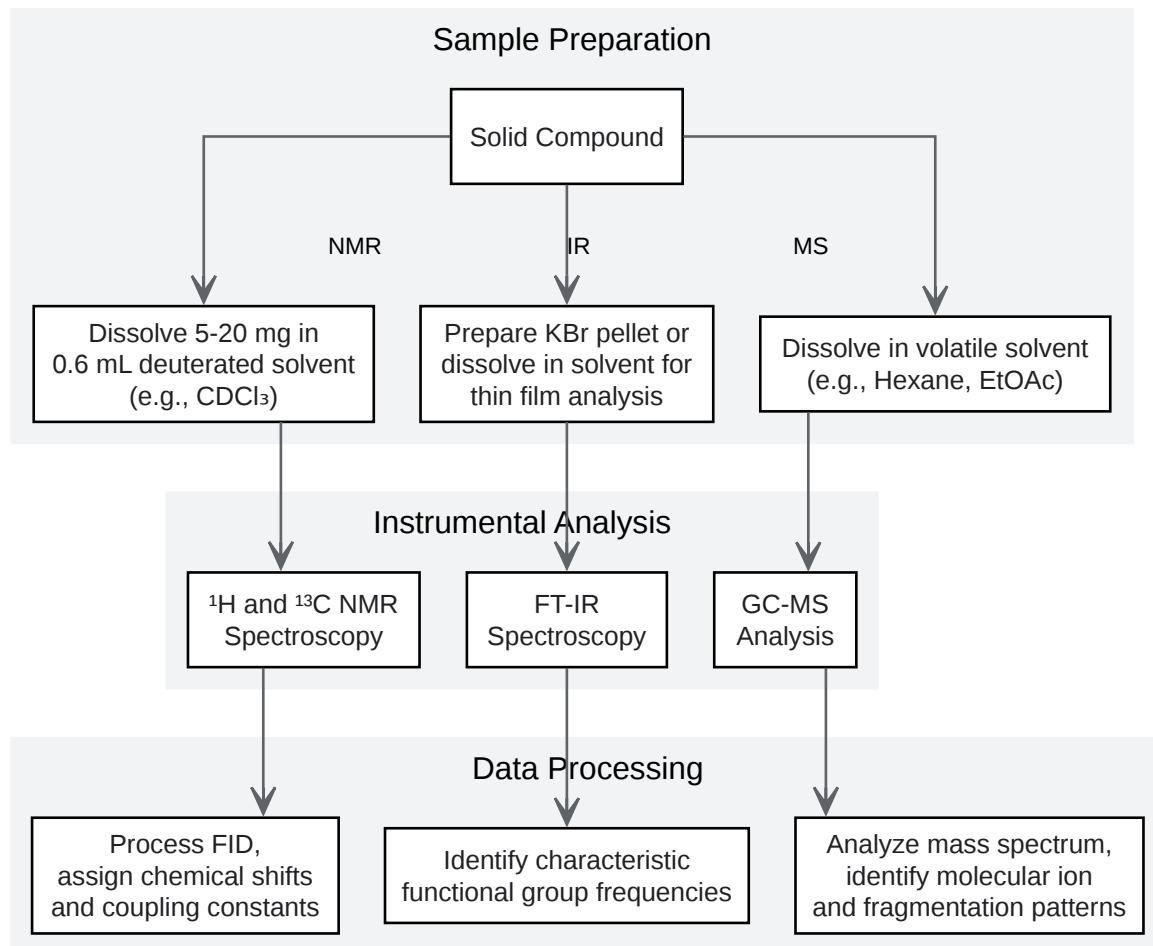
Table 3: Key IR Absorption Frequencies (cm⁻¹) for **5-Bromo-2-methoxybenzaldehyde** and Derivatives

Compound	v(C=O) Aldehyde	v(C-O) Ether/Phenol	v(C-Br)	v(O-H) Phenol
5-Bromo-2-methoxybenzaldehyde	~1680	~1250	~600	-
5-Bromo-2-hydroxy-3-methoxybenzaldehyde	~1660	~1260	~610	~3200 (broad)
5-Bromo-2,3-dimethoxybenzaldehyde[3]	1685	~1270	~620	-
2-Bromo-5-methoxybenzaldehyde	~1690	~1240	~630	-
5-Bromo-2-hydroxybenzaldehyde[5]	~1650	~1280	~640	~3180 (broad)

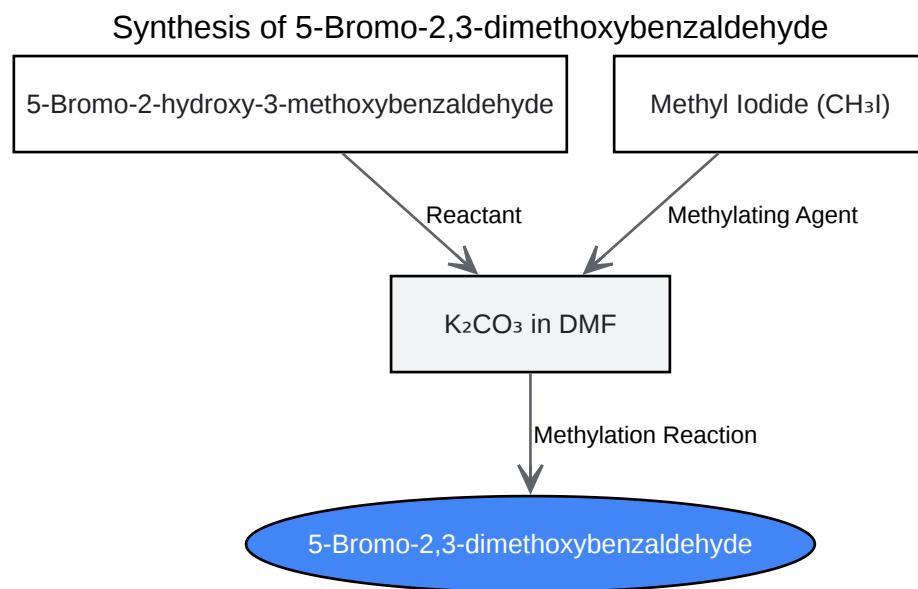
Note: Values are approximate. The C=O stretching frequency is influenced by conjugation and intramolecular hydrogen bonding.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) for **5-Bromo-2-methoxybenzaldehyde** and Derivatives


Compound	Molecular Formula	Molecular Weight	[M] ⁺ Isotopic Pattern	Key Fragments
5-Bromo-2-methoxybenzaldehyde[6]	C ₈ H ₇ BrO ₂	215.04	214, 216	178, 185, 213
5-Bromo-2-hydroxy-3-methoxybenzaldehyde	C ₈ H ₇ BrO ₃	231.04	230, 232	201, 203, 229
5-Bromo-2,3-dimethoxybenzaldehyde[7]	C ₉ H ₉ BrO ₃	245.07	244, 246	215, 217, 230
2-Bromo-5-methoxybenzaldehyde[8]	C ₈ H ₇ BrO ₂	215.04	214, 216	186, 213
5-Bromo-2-hydroxybenzaldehyde[9]	C ₇ H ₅ BrO ₂	201.02	200, 202	171, 173, 199

Note: The characteristic [M]⁺ and [M+2]⁺ peaks are due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.


Experimental Workflows and Synthesis

The reliable acquisition of spectroscopic data is contingent on standardized experimental protocols. Furthermore, understanding the synthetic relationship between these compounds provides context for their potential impurities and applications.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Synthesis of a key derivative via methylation.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of the analyte for ^1H NMR (20-50 mg for ^{13}C NMR).[10] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or DMSO-d₆, directly in a clean 5 mm NMR tube.[10] [11] The tube is capped and gently agitated to ensure the sample is fully dissolved.[10] If required, tetramethylsilane (TMS) is added as an internal standard (0.0 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, a standard pulse program is used to acquire the free induction decay (FID). For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlets for each unique carbon atom.[12]
- Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Solid):** For the KBr pellet method, 1-2 mg of the solid sample is finely ground with 100-200 mg of dry KBr powder using an agate mortar and pestle.[13] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[13] Alternatively, for the thin solid film method, a small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), a drop of the solution is placed on a salt plate (KBr or NaCl), and the solvent is allowed to evaporate.[14]
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the clean salt plate) is recorded. The prepared sample is then placed in the IR beam path, and the sample spectrum is acquired. Modern FTIR spectrometers typically scan the range of 4000-400 cm^{-1} .[15]
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. Key absorption bands corresponding to functional groups are then identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane. An internal standard may be added for quantitative analysis.
- **GC Separation:** 1 μL of the sample solution is injected into the GC system, typically in splitless mode to enhance sensitivity for trace analysis.[16] The sample is vaporized in the heated inlet and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).[16] The column temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the stationary phase.
- **MS Analysis:** As components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for fragmenting the molecules.[16] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
- **Data Processing:** The resulting total ion chromatogram (TIC) shows peaks corresponding to different components. The mass spectrum for each peak can be extracted and analyzed to

identify the molecular ion and characteristic fragmentation patterns, confirming the compound's identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 5. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 6. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 5-Bromo-2-methoxybenzaldehyde and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189313#spectroscopic-comparison-of-5-bromo-2-methoxybenzaldehyde-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com